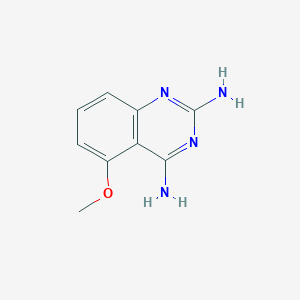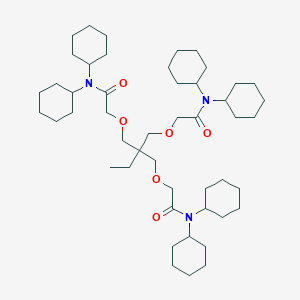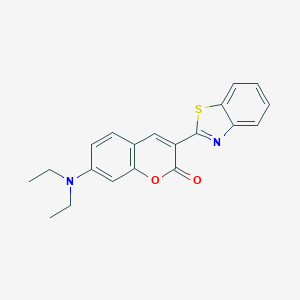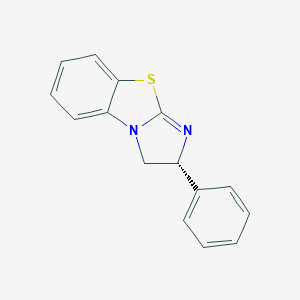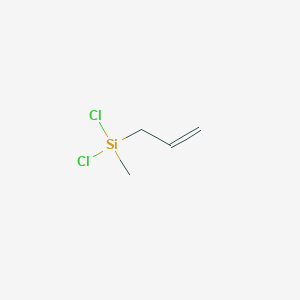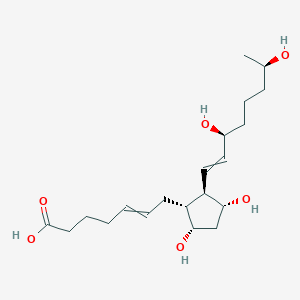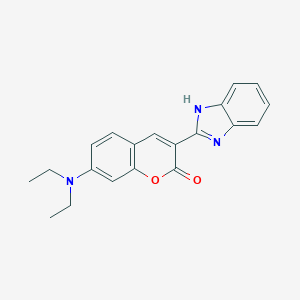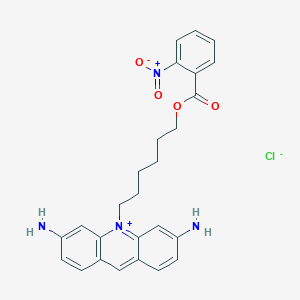
Acridinium, 3,6-diamino-10-(6-((4-nitrobenzoyl)oxy)hexyl)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridinium, 3,6-diamino-10-(6-((4-nitrobenzoyl)oxy)hexyl)-, chloride is a chemical compound that has been widely used in scientific research. It is a luminescent molecule that is commonly used in immunoassays and other biochemical applications. The purpose of
Mécanisme D'action
Acridinium chloride is a luminescent molecule that emits light when it is oxidized by hydrogen peroxide in the presence of an enzyme called horseradish peroxidase. This reaction produces a chemiluminescent signal, which can be detected and measured. This mechanism of action is used in immunoassays and other biochemical applications to detect the presence or concentration of a specific substance.
Effets Biochimiques Et Physiologiques
Acridinium chloride has no known biochemical or physiological effects on living organisms. It is used solely as a label in biochemical assays and does not interact with biological systems in any other way.
Avantages Et Limitations Des Expériences En Laboratoire
Acridinium chloride has several advantages for use in lab experiments. It is highly sensitive, which allows for the detection of low concentrations of a substance of interest. It is also stable and has a long shelf life, which makes it easy to store and use. However, acridinium chloride does have some limitations. It requires the use of an enzyme and hydrogen peroxide to produce a chemiluminescent signal, which can be expensive and time-consuming. It is also not suitable for use in some types of assays, such as those that require fluorescence detection.
Orientations Futures
There are several future directions for the use of acridinium chloride in scientific research. One area of interest is the development of new immunoassays that use acridinium chloride as a label. Another area of interest is the development of new biochemical applications that use acridinium chloride, such as DNA sequencing. Additionally, there is potential for the use of acridinium chloride in medical diagnostics and therapeutics, although further research is needed to explore these possibilities.
Méthodes De Synthèse
Acridinium chloride is synthesized through a two-step process. The first step involves the reaction of 3,6-diaminoacridine with 4-nitrobenzoyl chloride to form 3,6-diamino-10-(4-nitrobenzoyl)acridine. The second step involves the reaction of 3,6-diamino-10-(4-nitrobenzoyl)acridine with 6-bromohexanol to form acridinium, 3,6-diamino-10-(6-((4-nitrobenzoyl)oxy)hexyl)-, chloride.
Applications De Recherche Scientifique
Acridinium chloride is commonly used in immunoassays, which are biochemical tests used to detect the presence or concentration of a specific substance in a biological sample. Acridinium chloride is used as a label in these tests, which allows for the detection of the substance of interest. It is also used in other biochemical applications, such as DNA sequencing, where it is used as a chemiluminescent label.
Propriétés
Numéro CAS |
139263-56-2 |
|---|---|
Nom du produit |
Acridinium, 3,6-diamino-10-(6-((4-nitrobenzoyl)oxy)hexyl)-, chloride |
Formule moléculaire |
C26H27ClN4O4 |
Poids moléculaire |
495 g/mol |
Nom IUPAC |
6-(3,6-diaminoacridin-10-ium-10-yl)hexyl 2-nitrobenzoate;chloride |
InChI |
InChI=1S/C26H26N4O4.ClH/c27-20-11-9-18-15-19-10-12-21(28)17-25(19)29(24(18)16-20)13-5-1-2-6-14-34-26(31)22-7-3-4-8-23(22)30(32)33;/h3-4,7-12,15-17H,1-2,5-6,13-14H2,(H3,27,28);1H |
Clé InChI |
ISRMGDMMDXSGNH-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C(=C1)C(=O)OCCCCCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N)[N+](=O)[O-].[Cl-] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OCCCCCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N)[N+](=O)[O-].[Cl-] |
Synonymes |
3,6-diamino-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium 3,6-DNBOHA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid](/img/structure/B160413.png)

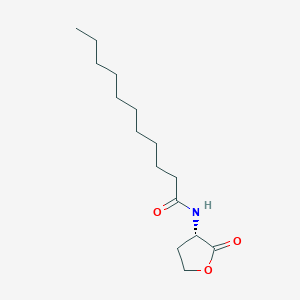
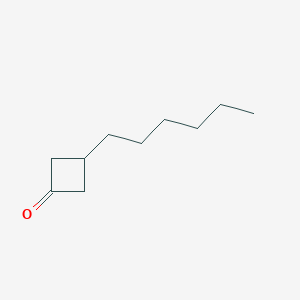
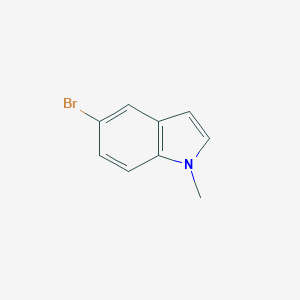
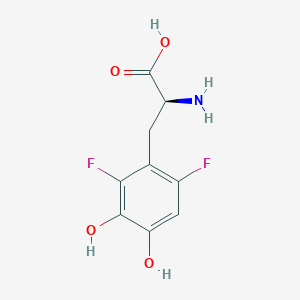
![2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B160429.png)
